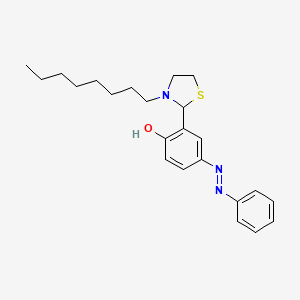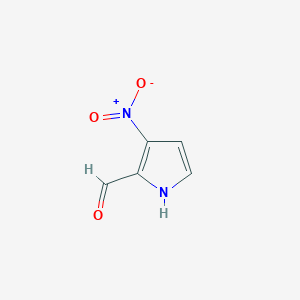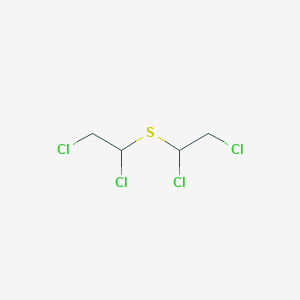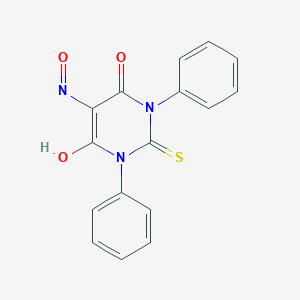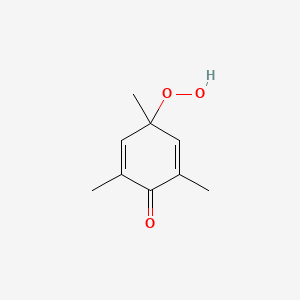
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is an organic compound with the molecular formula C9H12O3. This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a cyclohexadienone ring, which is further substituted with three methyl groups. It is a derivative of cyclohexadienone and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- typically involves the oxidation of 2,4,6-trimethylphenol. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclohexadienone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Formation of 2,5-Cyclohexadien-1-one, 4-carboxy-2,4,6-trimethyl-.
Reduction: Formation of 2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress or signaling pathways activation. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-: Similar structure but with a hydroxy group instead of a hydroperoxy group.
2,5-Cyclohexadien-1-one, 4-diazo-2,4,6-trimethyl-: Contains a diazo group, leading to different reactivity.
2,5-Cyclohexadien-1-one, 4-methoxy-2,4,6-trimethyl-: Substituted with a methoxy group, affecting its chemical properties.
Uniqueness
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct oxidative properties and reactivity compared to its analogs. This makes it valuable in specific chemical transformations and research applications.
Propriétés
Numéro CAS |
33919-00-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-hydroperoxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-6-4-9(3,12-11)5-7(2)8(6)10/h4-5,11H,1-3H3 |
Clé InChI |
CKLSVNJAXXVWMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C(C1=O)C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


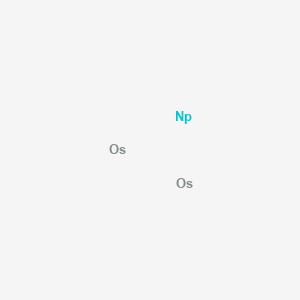
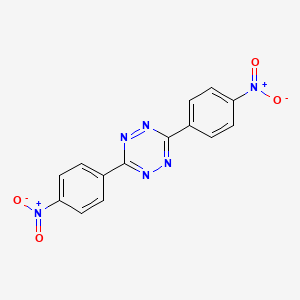
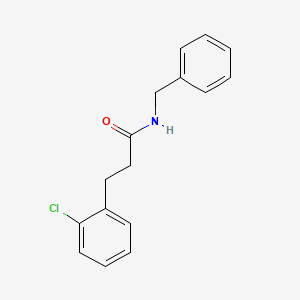
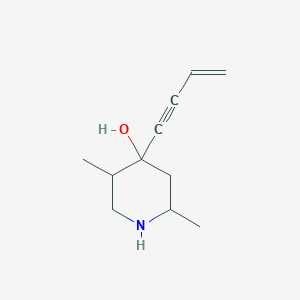
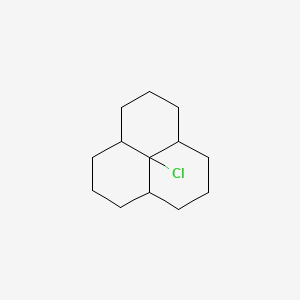
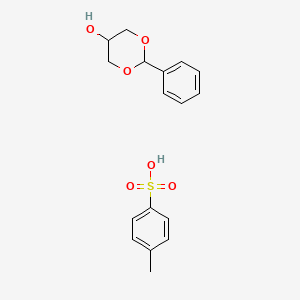
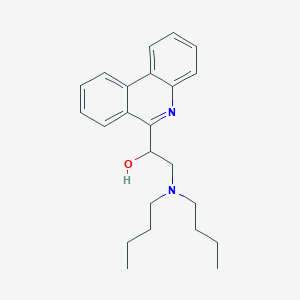
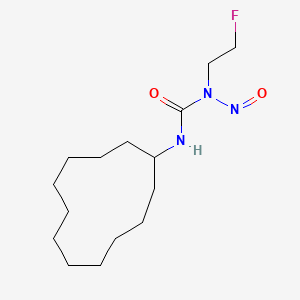
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
